Product packaging for 4-Bromo-2-iodobenzohydrazide(Cat. No.:)

4-Bromo-2-iodobenzohydrazide

Cat. No.: B13662412
M. Wt: 340.94 g/mol
InChI Key: PHABLDRXCRPUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-iodobenzohydrazide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzohydrazide scaffold substituted with bromo and iodo halogens, a structure known to be a privileged precursor for developing biologically active molecules. Researchers utilize this and similar hydrazide-hydrazones primarily in the synthesis of novel compounds with potential dual antimicrobial and cytotoxic activities . The presence of both bromine and iodine atoms on the aromatic ring is strategically important; halogens are often used in drug optimization to influence properties like binding affinity and metabolic stability . Hydrazide-hydrazones derived from related benzoic acids have shown significant promise in bioactivity studies. They exhibit potent activity against a range of clinically relevant bacterial strains, including Gram-positive Bacillus subtilis and Staphylococcus aureus , and demonstrate synergistic effects when combined with standard antibiotics like ciprofloxacin . Furthermore, such compounds have displayed significant in vitro cytotoxicity against various human tumor cell lines, making them core structures in the search for new anticancer agents . The mechanism of action for these hybrids is under investigation but is believed to involve the inhibition of specific bacterial proteins and enzymes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. References and Further Reading: The biological significance of iodinated hydrazide-hydrazones and 1,2-diacylhydrazines as potential antimicrobial and cytotoxic agents is explored in . The applications of similar hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid are discussed in . For a review of the synthesis and structure-activity relationship of 4-aminoquinoline-benzohydrazide-based molecular hybrids, see .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrIN2O B13662412 4-Bromo-2-iodobenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

4-bromo-2-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

PHABLDRXCRPUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Iodobenzohydrazide

Direct Synthesis Approaches

The most direct route to 4-Bromo-2-iodobenzohydrazide involves the conversion of a pre-synthesized, appropriately substituted benzoic acid or its ester. This ensures the correct placement of the halogen atoms on the aromatic ring prior to the formation of the hydrazide moiety.

The conventional and most widely adopted method for synthesizing benzohydrazides is a two-step, solution-phase process starting from the corresponding carboxylic acid. nih.govnih.gov For this compound, the synthesis commences with 4-bromo-2-iodobenzoic acid. pharmaffiliates.com

The first step is an esterification reaction, typically a Fischer esterification, where the carboxylic acid is heated in an alcohol (such as methanol (B129727) or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid). This reaction converts the benzoic acid into its more reactive methyl or ethyl ester.

In the second step, the resulting ester, methyl 4-bromo-2-iodobenzoate, undergoes hydrazinolysis. nih.gov This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent under reflux. google.com The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable this compound, which often precipitates from the reaction mixture upon cooling. This general pathway is a reliable method for producing various benzohydrazide (B10538) derivatives. thepharmajournal.com

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together with minimal or no solvent, represents a modern and environmentally friendly alternative to traditional solution-phase methods. Techniques like neat grinding or liquid-assisted grinding (LAG) in a ball mill can promote reactions by bringing reactants into close contact and providing mechanical energy. nih.gov

While the specific mechanochemical synthesis of this compound has not been extensively documented, the synthesis of other hydrazones and related compounds has been successfully achieved using this approach. biointerfaceresearch.com A potential mechanochemical route could involve grinding the methyl ester of 4-bromo-2-iodobenzoic acid directly with a solid form of hydrazine or a highly concentrated aqueous solution. This approach could significantly reduce reaction times and the use of organic solvents, aligning with the principles of green chemistry.

Synthetic Strategies for Halogenated Benzohydrazide Analogs

The synthesis of halogenated benzohydrazides is fundamentally tied to the availability and synthesis of the corresponding halogenated benzoic acid precursors. The strategies therefore focus on both the formation of the hydrazide group and the methods for introducing the halogen substituents onto the aromatic ring.

As established, the primary strategy for synthesizing benzohydrazides is the derivatization of a substituted benzoic acid or its ester. nih.govthepharmajournal.com The conversion of the carboxylic acid functional group to a hydrazide is a robust and high-yielding transformation. The process begins with activating the carboxyl group, commonly by converting it to an ester, which serves as a better leaving group for the subsequent nucleophilic acyl substitution by hydrazine.

The table below summarizes the typical conditions for this two-step conversion.

StepTransformationTypical ReagentsSolventGeneral Conditions
1EsterificationMethanol or Ethanol (B145695), H₂SO₄ (catalytic)Excess alcohol (serves as solvent)Reflux for several hours
2HydrazinolysisHydrazine Hydrate (NH₂NH₂·H₂O)Ethanol or MethanolReflux for several hours

The synthesis of the key precursor, 4-bromo-2-iodobenzoic acid, requires specific halogenation and iodination strategies. These reactions are typically electrophilic aromatic substitutions, where the directing effects of the substituents on the benzene (B151609) ring guide the position of the incoming halogen.

A plausible synthetic route could start with 4-bromobenzoic acid. orgsyn.org The carboxyl group is a meta-director and deactivating, while the bromine is an ortho-, para-director. Iodination would then be directed to the position ortho to the bromine (position 2). Direct iodination of aromatic compounds often requires an oxidizing agent to generate a more potent electrophilic iodine species. google.com

Alternatively, synthesis could begin with 2-aminobenzoic acid (anthranilic acid). A Sandmeyer-type reaction can be used to introduce the iodine atom. This involves diazotization of the amino group with sodium nitrite (B80452) and an acid, followed by treatment with potassium iodide. chemicalbook.com The resulting 2-iodobenzoic acid could then be brominated.

The table below lists common reagents used for aromatic halogenation.

Halogenation TypeReagentCatalyst/Co-reagentNotes
BrominationBr₂ (Liquid Bromine)FeBr₃ or Acetic AcidClassic electrophilic aromatic substitution.
BrominationN-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄)A safer source of electrophilic bromine.
IodinationI₂ (Iodine)Oxidizing agent (e.g., HNO₃, H₂O₂)Required to generate I⁺ or a polarized iodine source.
IodinationN-Iodosuccinimide (NIS)Triflic acid or other strong acidsA common and effective iodinating agent.

Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in further research. Standard laboratory purification techniques are employed to isolate the final product from unreacted starting materials, by-products, and residual solvents. uniba.sk

Following the synthesis, the crude product is typically isolated by vacuum filtration. The collected solid is then washed with various solvents to remove impurities. For instance, washing with cold water can remove residual hydrazine hydrate and inorganic salts, while washing with a non-polar solvent like hexane (B92381) can remove non-polar organic impurities. researchgate.net

The primary method for purifying solid organic compounds is recrystallization. mt.comlibretexts.orgillinois.edu This technique involves dissolving the crude solid in a minimum amount of a suitable hot solvent, in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent. libretexts.org Ethanol is often a suitable solvent for recrystallizing benzohydrazide derivatives. thepharmajournal.com The purity of the final product is typically confirmed by analytical methods such as melting point determination and spectroscopic analysis.

The table below outlines the common purification steps.

TechniquePurposeDescription
Vacuum FiltrationIsolation of Crude ProductSeparates the solid product from the reaction mixture after it has precipitated or crystallized.
Solvent WashingRemoval of Soluble ImpuritiesThe filtered solid is washed with selected solvents (e.g., water, cold ethanol, diethyl ether) to remove residual reagents and by-products.
RecrystallizationHigh-Purity IsolationThe crude solid is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals. mt.comlibretexts.org
DryingRemoval of Residual SolventThe purified crystals are dried under vacuum or in a desiccator to remove any remaining solvent.

Advanced Recrystallization and Chromatographic Methods

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Advanced recrystallization and chromatographic techniques are employed to achieve high purity.

Recrystallization Recrystallization is a primary technique for purifying solid organic compounds. The selection of an appropriate solvent is critical and is based on the principle that the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.

For a moderately polar compound like this compound, several solvent systems can be effective. Ethanol is a commonly used solvent for recrystallizing aromatic hydrazides. researchgate.net Mixed solvent systems often provide better purification by allowing for finer control over the solubility profile.

Interactive Data Table: Potential Recrystallization Solvents

Solvent/System Rationale for Use Procedure
Ethanol Good solvency for many aromatic hydrazides at boiling point, with reduced solubility upon cooling. Dissolve the crude product in a minimum amount of hot ethanol, filter hot to remove insoluble impurities, and allow to cool slowly for crystal formation.
Ethanol/Water Ethanol dissolves the compound, and the gradual addition of water as an anti-solvent reduces solubility, inducing crystallization. Dissolve the crude product in ethanol at room temperature or with gentle warming. Add water dropwise until persistent turbidity is observed. Reheat slightly to clarify and then cool slowly.

| Ethyl Acetate (B1210297)/Heptane (B126788) | Ethyl acetate is a good solvent, while heptane is a non-polar anti-solvent. This combination is effective for moderately polar compounds. | Dissolve the compound in a minimum of warm ethyl acetate. Add heptane slowly until the solution becomes cloudy. Reheat to clarify and then cool to induce crystallization. |

Chromatographic Methods When recrystallization does not yield a product of sufficient purity, column chromatography is the preferred method for separation. This technique separates compounds based on their differential adsorption onto a stationary phase while being carried through by a mobile phase.

For this compound, a normal-phase column chromatography setup is typically used.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for purifying moderately polar organic compounds. Its polar surface interacts with the polar functional groups of the molecules.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is used. The separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution). This allows non-polar impurities to elute first, followed by the desired compound, with highly polar impurities being retained on the column longer. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analytical purity assessment or for the purification of small quantities at high resolution. uniba.sk A reverse-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient would be appropriate.

Yield Optimization and Scalability Considerations for Laboratory Synthesis

Optimizing the reaction yield and ensuring the process is scalable are critical aspects of synthetic chemistry.

Yield Optimization Several factors can be manipulated to maximize the yield of this compound during its synthesis from the corresponding methyl ester.

Interactive Data Table: Parameters for Yield Optimization

Parameter Effect on Reaction Optimization Strategy
Stoichiometry The molar ratio of reactants is critical. The reaction is typically reversible. Use a molar excess (e.g., 3 to 5 equivalents) of hydrazine hydrate to drive the equilibrium towards product formation according to Le Châtelier's principle.
Reaction Temperature Higher temperatures increase the reaction rate. The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol, ~78 °C) to ensure a reasonable reaction rate without decomposing the reactants or product.
Reaction Time Sufficient time is needed for the reaction to proceed to completion. The reaction progress should be monitored using TLC. The optimal time is when the starting ester spot has completely disappeared, which can range from 4 to 12 hours.
Purity of Reactants Impurities in the starting methyl ester can lead to side reactions and lower yields. Ensure the methyl 4-bromo-2-iodobenzoate is of high purity before starting the hydrazinolysis step.

| Solvent Choice | The solvent must dissolve the reactants and be stable under the reaction conditions. | Ethanol or methanol are effective as they readily dissolve both the ester and hydrazine hydrate, facilitating their interaction. |

Scalability Considerations for Laboratory Synthesis Scaling up a reaction from a few milligrams to a multi-gram scale in a laboratory setting introduces several challenges that must be addressed.

Heat Transfer: The hydrazinolysis reaction can be exothermic. On a larger scale, efficient heat dissipation is necessary to maintain control over the reaction temperature. A larger reaction vessel has a smaller surface-area-to-volume ratio, which can lead to overheating. Using a water bath or an oil bath for controlled heating and a larger stir bar or mechanical stirrer for efficient mixing is important.

Mixing: As the reaction volume increases, ensuring homogenous mixing of the reactants becomes more critical. Inefficient stirring can lead to localized concentration gradients and temperature differences, resulting in lower yields and the formation of by-products. A mechanical overhead stirrer is often preferred over a magnetic stir bar for reactions exceeding a 1-liter volume.

Work-up and Product Isolation: Handling larger volumes of solvents and solids during the work-up requires appropriate equipment. The filtration of a large amount of precipitate can be slow; thus, a larger Buchner funnel and a vacuum flask are necessary. Extractions with large volumes of immiscible solvents require large separatory funnels and can be physically demanding.

Purification: Purifying large quantities of product via column chromatography can be impractical due to the large amounts of silica gel and solvents required. Therefore, optimizing the reaction to yield a product that can be purified by recrystallization is highly advantageous when scaling up. Developing a robust crystallization procedure is a key goal in process development.

In-Depth Analysis of this compound Reveals Complex Structural Features

A comprehensive examination of the chemical compound this compound is provided, focusing on its advanced structural and spectroscopic characteristics. This article delves into the molecular conformation, intermolecular interactions, and spectroscopic signature of this halogenated benzohydrazide derivative. Due to the absence of published single-crystal X-ray diffraction and detailed NMR spectroscopic data specifically for this compound in the reviewed scientific literature, this analysis is built upon established principles and data from closely related analogues, such as other halogenated benzohydrazides and their derivatives.

Advanced Structural Characterization and Spectroscopic Elucidation

Comprehensive Spectroscopic Investigations

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

In the FTIR spectrum of a related compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (B10538), distinct functional groups were identified through their characteristic vibrations. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the hydrazide group, typically observed in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration is another prominent feature, expected to appear around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would produce signals in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the hydrazide moiety is also a key indicator.

The presence of heavy halogen atoms, bromine and iodine, will also influence the vibrational spectra. The C-Br and C-I stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. These assignments are supported by computational studies on similar molecules, which help to correlate experimental frequencies with specific vibrational modes. researchgate.net

Raman spectroscopy provides complementary information to FTIR. renishaw.com While strong dipole moment changes characterize intense FTIR signals, Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. Therefore, the symmetric vibrations of the benzene ring and the C-Br and C-I bonds are expected to be particularly prominent in the Raman spectrum. For instance, in related halogenated compounds, Raman spectroscopy has been instrumental in identifying halogen bonding interactions. rsc.org

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-HStretching3200-3400FTIR, Raman
Aromatic C-HStretching>3000FTIR, Raman
C=O (Amide I)Stretching1640-1680FTIR
N-HBending (Amide II)1550-1620FTIR
C=C (Aromatic)Stretching1450-1600FTIR, Raman
C-NStretching1200-1350FTIR
C-BrStretching500-600FTIR, Raman
C-IStretching480-550FTIR, Raman

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.com For this compound (C₇H₆BrIN₂O), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion ([M]⁺) can undergo various fragmentation pathways. Due to the presence of two different halogen isotopes for bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (an isotopic cluster) separated by two mass units (M and M+2) with roughly equal intensity. docbrown.infodocbrown.info

Common fragmentation patterns for similar aromatic halides and hydrazides involve the cleavage of specific bonds. youtube.comlibretexts.org For this compound, likely fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the amino group.

Loss of halogens: Cleavage of the C-Br or C-I bond, leading to fragments corresponding to the loss of a bromine or iodine radical. The stability of the resulting carbocation influences the likelihood of this fragmentation.

McLafferty rearrangement: This is a possibility for amides and involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.org

The analysis of the isotopic patterns and the m/z values of the fragment ions allows for the confident identification of the elemental composition of each fragment, thereby piecing together the structure of the parent molecule. The mass spectrum of 4-bromoaniline, a structurally related fragment, shows a prominent molecular ion peak and characteristic isotopic patterns for bromine. nist.gov Similarly, the mass spectrum of bromoethane (B45996) clearly illustrates the M and M+2 peaks for bromine-containing ions. docbrown.info

Table 2: Predicted Major Fragments in the HRMS of this compound

Fragment IonProposed StructureKey Fragmentation Pathway
[M-Br]⁺[C₇H₆IN₂O]⁺Loss of bromine radical
[M-I]⁺[C₇H₆BrN₂O]⁺Loss of iodine radical
[C₇H₄BrIO]⁺Loss of N₂H₂
[C₆H₄BrI]⁺Loss of CON₂H₂
[C₆H₄Br]⁺Loss of I and CON₂H₂
[C₆H₄I]⁺Loss of Br and CON₂H₂

Solid-State Characterization

The characterization of the solid-state properties of a compound is crucial for understanding its physical behavior, such as stability, solubility, and bioavailability.

Chemical Reactivity, Derivatization, and Mechanistic Studies

Reactivity of the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) is a versatile functional group derived from carboxylic acid. Its reactivity is centered around the nucleophilic terminal nitrogen atom and its ability to undergo condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Acylhydrazone Formation

One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones to form acylhydrazones (also known as N-acylhydrazones). mdpi.com This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration. The resulting acylhydrazone products contain a characteristic –CO–NH–N=CH– moiety and are often crystalline, stable compounds. mdpi.com The reaction is typically catalyzed by a small amount of acid and is reversible under acidic conditions, a principle utilized in dynamic covalent chemistry. nih.gov

The reaction of 4-Bromo-2-iodobenzohydrazide with various carbonyl compounds provides a straightforward method for derivatization, leading to a diverse library of acylhydrazones. These products have been a focus of research in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.gov

Table 1: Examples of Acylhydrazone Formation from this compound

Carbonyl Reactant Resulting Acylhydrazone Product Name
Benzaldehyde N'-(phenylmethylidene)-4-bromo-2-iodobenzohydrazide
Acetophenone N'-(1-phenylethylidene)-4-bromo-2-iodobenzohydrazide
Salicylaldehyde N'-(2-hydroxybenzylidene)-4-bromo-2-iodobenzohydrazide

Cyclization Reactions leading to Heterocyclic Frameworks

Hydrazides and their acylhydrazone derivatives are important precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.net These heterocycles are prevalent scaffolds in pharmaceutical compounds.

1,3,4-Oxadiazoles: Treatment of this compound with dehydrating agents like acetic anhydride (B1165640) or concentrated sulfuric acid can induce cyclization of its acylhydrazone derivatives to form 1,3,4-oxadiazole (B1194373) rings. researchgate.net

1,3,4-Thiadiazoles and 1,2,4-Triazoles: The hydrazide can be converted into a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic or basic conditions to yield 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively. researchgate.netchemmethod.com

These reactions provide a powerful route to embed the 4-bromo-2-iodophenyl moiety into various heterocyclic systems for further functionalization.

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazide group can undergo acylation and alkylation. byjus.comlibretexts.org Friedel-Crafts acylation, for instance, involves the introduction of an acyl group using an acid chloride or anhydride in the presence of a Lewis acid catalyst. byjus.comopenstax.org While typically an aromatic substitution, the principles can be adapted for N-acylation. Similarly, alkylation can introduce alkyl groups onto the hydrazide nitrogen atoms. For example, N-methylacylhydrazones can be synthesized by reacting the corresponding benzoyl chloride with N-methylhydrazine. nih.gov These reactions modify the electronic and steric properties of the hydrazide linker, which can be useful for tuning the properties of the final molecule.

Reactivity of the Halogen Substituents

The presence of both bromine and iodine on the same aromatic ring is a key feature of this compound. The difference in the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) allows for selective reactions, a cornerstone of modern synthetic strategy. libretexts.org The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom significantly more reactive in many catalytic processes. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with Differential Halogen Reactivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org The differential reactivity of the C-I and C-Br bonds in this compound allows for selective functionalization at the C-2 position (iodine) while leaving the C-4 position (bromine) available for a subsequent, different coupling reaction. This sequential functionalization is highly valuable for the construction of complex, unsymmetrically substituted aromatic compounds. researchgate.net

Suzuki Reaction: This reaction couples the aryl halide with an organoboron reagent. By carefully selecting the catalyst (e.g., a Pd(0) species) and conditions, the C-I bond can be selectively coupled with a boronic acid, leaving the C-Br bond intact. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.orglibretexts.org Selective coupling at the C-2 position is achievable, installing a vinyl group while preserving the bromine for further chemistry. researchgate.net The reaction typically proceeds with trans selectivity. organic-chemistry.org

Sonogashira Reaction: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglucp.net The higher reactivity of the C-I bond allows for the selective synthesis of 2-alkynyl-4-bromobenzohydrazide derivatives. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org It is possible to selectively aminate the C-2 position of this compound, providing access to 2-amino-4-bromobenzohydrazide derivatives. nih.govbeilstein-journals.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and selectivity. wikipedia.orgresearchgate.net

Table 2: Illustrative Selective Palladium-Catalyzed Cross-Coupling at the C-I Position

Reaction Type Coupling Partner Typical Catalyst/Ligand System Product Type
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Bromo-2-phenylbenzohydrazide
Heck Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 4-Bromo-2-(2-phenylvinyl)benzohydrazide
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 4-Bromo-2-(phenylethynyl)benzohydrazide

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Bromo-2-(morpholin-4-yl)benzohydrazide |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is generally unfavorable for simple aryl halides. libretexts.org The reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the halogen leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgpressbooks.pub

This compound lacks strong electron-withdrawing groups on the aromatic ring; the hydrazide moiety is not sufficiently activating. Therefore, SNAr reactions are not expected to occur under mild conditions. If the reaction were forced with a very strong nucleophile and high temperatures, the iodide at the C-2 position would be the preferred leaving group over the bromide at C-4 due to the weaker C-I bond. libretexts.org However, under such harsh conditions, other reaction pathways, such as an elimination-addition (benzyne) mechanism, might compete or dominate, although this requires a proton ortho to a leaving group. pressbooks.pubmasterorganicchemistry.com

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are not prevalent in the literature. However, the mechanisms of its potential transformations can be elucidated based on well-established reaction principles.

The kinetics of electrophilic aromatic substitution on this compound would be expected to be slow due to the presence of three deactivating groups. A kinetic study would likely reveal a second-order rate law, dependent on the concentrations of both the benzohydrazide (B10538) and the electrophile. uri.edu

To elucidate the reaction pathway, techniques such as isotopic labeling could be employed. For instance, replacing the hydrogen at a specific position with deuterium (B1214612) and monitoring its exchange or retention during the reaction can provide insights into the mechanism.

For directed metalation, kinetic studies would help in optimizing reaction conditions. The rate of deprotonation would be influenced by the choice of base, solvent, temperature, and the presence of coordinating additives. baranlab.org Competitive experiments with other substituted benzohydrazides could help in quantifying the directing ability of the hydrazide group in this specific electronic environment.

Reaction Intermediates:

In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. pressbooks.pub For the substitution at the C6 position of this compound, the arenium ion would have the positive charge delocalized over the ring, with contributions from the ortho and para positions relative to the point of attack.

In directed metalation, the primary intermediate is the C6-lithiated species. This organometallic intermediate is highly reactive and is typically generated and used in situ at low temperatures. Its existence could be inferred from the products obtained after quenching with an electrophile. Spectroscopic techniques such as low-temperature NMR could potentially be used for its direct observation.

Transition States:

According to Hammond's postulate, the transition state of a reaction step will more closely resemble the species (reactant, intermediate, or product) that is closer to it in energy. youtube.com

Electrophilic Aromatic Substitution: The formation of the arenium ion is the rate-determining step and is highly endergonic. pressbooks.pub Therefore, the transition state leading to it will be late and resemble the structure of the arenium ion itself, with a significant positive charge developed on the ring and a partially formed bond to the electrophile. youtube.com

Directed Metalation: The deprotonation step to form the aryllithium is typically the key step. The nature of the transition state would involve the coordination of the organolithium reagent to the hydrazide group and the abstraction of the C6 proton.

Computational chemistry, using methods such as Density Functional Theory (DFT), would be a valuable tool for modeling the structures and energies of these transient species. Such calculations could provide detailed information about bond lengths, bond angles, and charge distributions in the transition states and intermediates, offering a deeper understanding of the reaction mechanisms.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. For substituted benzohydrazides, methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) are commonly used to predict their geometric, electronic, and spectroscopic properties. nih.gov

The electronic characteristics of a molecule are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. preprints.org

In studies of related iodinated salicylhydrazone derivatives, DFT calculations have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. preprints.org For 4-bromo-2-iodobenzohydrazide, it is anticipated that the HOMO would be concentrated on the benzohydrazide (B10538) moiety and the halogen substituents, while the LUMO would be located on the aromatic ring and the carbonyl group. The significant electronegativity of the bromine and iodine atoms would influence the charge distribution across the molecule.

Table 1: Representative HOMO-LUMO Data for Structurally Related Benzohydrazide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-2-hydroxy-5-iodo-N'-(thiazol-2-ylmethylene)benzohydrazide-6.53-1.824.71 preprints.org
Substituted Phenylacetamide and Benzohydrazide DerivativesData not specifiedData not specifiedAnalysis performed nih.gov

Note: The data presented in this table are for structurally related compounds and are intended to provide a theoretical context for the likely electronic properties of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.govpreprints.org

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the hydrazide group and the regions around the halogen atoms, particularly iodine due to the potential for halogen bonding, would exhibit positive potential, making them susceptible to nucleophilic attack. nih.govpreprints.org

DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, can provide a detailed understanding of the molecular structure and bonding. researchgate.net

In a study on (E)-N'-(4-bromobenzylidene)-3-methoxybenzohydrazide monohydrate, the calculated bond lengths and angles were found to be in good agreement with experimental X-ray crystallography data. fupress.net Similar correlations would be expected for this compound, where theoretical calculations could aid in the assignment of experimental spectra. For instance, the characteristic vibrational frequencies for the C=O, N-H, and C-Br/C-I bonds can be predicted and compared with experimental FT-IR spectra.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. This can be achieved by mapping the potential energy surface through systematic variation of key dihedral angles.

For this compound, the key torsional angles would be around the C-C, C-N, and N-N bonds of the hydrazide linkage. Computational studies on other benzohydrazide derivatives have shown that the planarity of the molecule can be influenced by intramolecular hydrogen bonding. researchgate.net The presence of the bulky iodine atom at the ortho position could introduce steric hindrance, leading to a non-planar conformation being more stable. A detailed conformational analysis would reveal the most probable low-energy structures and their relative populations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as solvent molecules or biological receptors. nih.gov

For this compound, MD simulations could be employed to study its behavior in aqueous solution, providing information on its solvation and the stability of different conformers. If this compound were to be investigated for potential biological activity, MD simulations would be crucial for understanding its binding stability within the active site of a target protein. Studies on related benzohydrazide derivatives have utilized MD simulations to evaluate the stability of ligand-protein complexes. nih.gov

Computational Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and the identification of the most likely reaction pathways.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations could be used to model the reaction mechanism. For example, in the synthesis of related 1H-indazolones from 2-halobenzohydrazides, computational studies have been used to rationalize the observed regiochemistry. chim.it Similarly, theoretical studies on the acetylation of benzohydrazide derivatives have proposed a stepwise mechanism with the nucleophilic attack as the rate-determining step. researchgate.net Such computational approaches could provide valuable insights into the reactivity of this compound and guide the design of new synthetic routes.

Research Applications in Advanced Chemical Systems

As a Versatile Intermediate in Complex Organic Synthesis

The structural features of 4-Bromo-2-iodobenzohydrazide, namely the presence of multiple reactive sites, position it as a valuable intermediate in the synthesis of a diverse array of organic compounds. The hydrazide moiety can participate in a variety of condensation and cyclization reactions, while the bromo and iodo substituents offer opportunities for cross-coupling reactions, allowing for the introduction of further molecular complexity.

While specific studies detailing the direct use of this compound in the synthesis of pharmaceutical or agrochemical leads are not widely available, the broader class of benzohydrazides and their derivatives are well-established as important pharmacophores. Hydrazide-containing compounds are known to exhibit a wide range of biological activities, and the introduction of halogen atoms can significantly modulate these properties. nih.govfrontiersin.org For instance, substituted benzohydrazide (B10538) analogs have been investigated as inhibitors of enzymes like histone demethylases. google.com The presence of both bromine and iodine in this compound offers a unique opportunity for selective functionalization, potentially leading to the development of novel therapeutic or crop protection agents. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions could be exploited to synthesize complex biaryl structures, which are common motifs in drug discovery. nih.gov

A patent for an agrochemical intermediate, O-(4-bromo-2,5-dichlorophenyl)-O-ethyl-S-n-propyl phosphorothioate, mentions 4-iodobenzohydrazide (B1296084) as a related chemical compound, suggesting the potential utility of such halogenated hydrazides in the agrochemical sector. google.com Although direct evidence is lacking for this compound, its structural similarity to compounds used in these fields suggests its potential as a precursor for research leads.

The hydrazide functionality is a key precursor for the synthesis of various heterocyclic systems. The reaction of hydrazides with different reagents can lead to the formation of five- and six-membered rings, which are core structures in many biologically active molecules.

Sydnones: Sydnones are a class of mesoionic heterocyclic compounds that have garnered interest due to their unique electronic structure and biological activities. researchgate.netbenthamscience.com The classical synthesis of sydnones involves the cyclodehydration of N-nitroso-α-amino acids. ijcrt.org While direct synthesis from a benzohydrazide like this compound is not the primary route, the hydrazide moiety is a key component in the formation of related heterocyclic systems and could potentially be modified to participate in sydnone (B8496669) synthesis. Sydnones themselves are valuable precursors for other heterocycles like pyrazoles and imidazoles through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netbenthamscience.com

Imidazoles: Imidazole (B134444) derivatives are ubiquitous in nature and are found in many pharmaceuticals. nih.gov The synthesis of imidazoles can be achieved through various routes, some of which involve hydrazide precursors. For instance, the treatment of esters with hydrazine (B178648) hydrate (B1144303) can yield hydrazides, which can then be further reacted to form imidazole-containing compounds. uzh.ch A patent describes a scalable synthesis of imidazole derivatives, highlighting the importance of this heterocyclic core. google.com While a direct synthetic route from this compound to an imidazole is not explicitly documented, the inherent reactivity of the hydrazide group makes it a plausible starting material for such transformations.

Triazines: 1,2,4-Triazines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities. semanticscholar.orgtandfonline.comasianpubs.org A common method for their synthesis involves the condensation of acid hydrazides with 1,2-dicarbonyl compounds in the presence of a source of ammonia, such as ammonium (B1175870) acetate (B1210297). tandfonline.comasianpubs.org This reaction is often facilitated by microwave irradiation or the use of solid supports. semanticscholar.orgtandfonline.com A simple three-step sequence for the conversion of hydrazides into pyridines proceeds through a 1,2,4-triazine (B1199460) intermediate, which is formed by the reaction of a copper carbene insertion product with ammonium acetate. acs.org Given these established synthetic protocols, this compound could readily serve as a precursor for the synthesis of 3-aryl-1,2,4-triazines bearing the 4-bromo-2-iodophenyl substituent.

The presence of three distinct functional handles—the hydrazide group, the bromine atom, and the iodine atom—makes this compound an excellent substrate for the synthesis of polyfunctional organic molecules. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) in metal-catalyzed cross-coupling reactions is a particularly powerful tool. The C-I bond is generally more reactive than the C-Br bond in reactions like Suzuki, Stille, and Sonogashira couplings. This allows for selective functionalization at the 2-position, leaving the bromine atom at the 4-position available for subsequent transformations. This stepwise functionalization enables the construction of complex, highly substituted aromatic structures that would be challenging to prepare using other methods.

Coordination Chemistry and Ligand Design

The hydrazide moiety in this compound contains multiple donor atoms (nitrogen and oxygen), making it a potential ligand for the coordination of metal ions. The resulting metal complexes could exhibit interesting structural, electronic, and potentially catalytic or biological properties.

While no specific studies on the metal complexes of this compound have been found, the coordination chemistry of other hydrazide and hydrazone ligands is well-documented. frontiersin.orgresearchgate.net These ligands can coordinate to a wide range of transition metals, including copper, nickel, cobalt, and zinc. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com

The coordination of hydrazide ligands often leads to an enhancement of their biological activity. frontiersin.org For example, metal complexes of hydrazones have shown promising antitumor potential. frontiersin.org The presence of halogen substituents on the ligand can further influence the properties of the resulting metal complexes. nih.govrsc.org Studies on other halogenated ligands have shown that the nature of the halogen (chloro, bromo, or iodo) can impact the cytotoxicity and biological activity of the complexes. nih.gov Therefore, it is reasonable to expect that this compound could form stable complexes with various metal ions, and these complexes might exhibit unique properties worthy of investigation.

Hydrazide ligands can coordinate to metal centers in several ways, acting as monodentate or bidentate chelating agents. vpscience.org The most common coordination mode involves the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, forming a stable five-membered chelate ring. grafiati.com The specific coordination mode and the resulting stereochemistry of the complex depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. vpscience.orggrafiati.comvedantu.com

Applications in Functional Materials Research

The development of new functional materials is critical for advancements in optics, electronics, and materials science. Benzohydrazide derivatives are being explored for their utility in these areas due to their versatile chemical and physical properties. derpharmachemica.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for applications in laser technology, optical switching, and data storage. illinois.edujhuapl.edu Organic molecules with a high degree of π-conjugation and significant charge-transfer characteristics are promising candidates for NLO materials.

Theoretical studies on benzohydrazide derivatives have shown their potential for NLO applications. researchgate.net Density Functional Theory (DFT) calculations have indicated that these molecules can possess large first-order hyperpolarizability values, a key measure of NLO activity. researchgate.net This is often attributed to a low HOMO-LUMO energy gap, which facilitates intramolecular charge transfer and enhances the NLO response. researchgate.netacs.org The introduction of halogen atoms like bromine and iodine in this compound can further enhance these properties by influencing the electronic distribution and molecular polarizability. Research on similar halogenated compounds has shown that exchanging a chlorine atom for a bromine atom can lead to a significant increase in the third-order nonlinear optical properties. researchgate.net

Table 1: Calculated NLO Properties of Benzohydrazide Derivatives This table presents theoretical data for related benzohydrazide derivatives to illustrate the potential NLO properties. Data for this compound is not available and is inferred from these related structures.

Compound Family First-Order Hyperpolarizability (β) (esu) HOMO-LUMO Gap (eV) Reference
Hydrazine and Benzohydrazide Derivatives 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ ~3.53 researchgate.net
Salicylideneaniline Derivatives 59.6471 × 10⁻³⁰ Low researchgate.net

The hydrazide functional group is a well-established component in the design of chemosensors for detecting various ions and neutral molecules. nih.govnih.gov Hydrazide-based sensors can operate through different mechanisms, including colorimetric changes or fluorescence turn-on/turn-off responses upon binding with an analyte. nih.govrsc.org For example, a hydrazide-based probe has been developed for the highly sensitive detection of Al³⁺ and other ions. nih.govacs.org

The this compound molecule contains the necessary features to act as a sensor. The hydrazide moiety can serve as a binding site for metal ions, while the bromo and iodo substituents can modulate the electronic properties of the aromatic ring, potentially influencing the selectivity and sensitivity of the sensor. Furthermore, hydrazide derivatives can be functionalized onto surfaces, such as multi-walled carbon nanotubes, to create electrochemical sensors for the detection of heavy metal ions like Pb(II). ijcce.ac.ir

Table 2: Examples of Hydrazide-Based Sensing Platforms This table showcases the versatility of the hydrazide functional group in sensing applications, suggesting the potential utility of this compound in similar roles.

Sensor Compound Analyte Detected Detection Method Limit of Detection (LOD) Reference
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)picolinohydrazide Al³⁺ Fluorescence 2.09 nM nih.govacs.org
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)picolinohydrazide HF₂⁻ Fluorescence 15 nM nih.govacs.org
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)picolinohydrazide 2,4,6-trinitrophenol (TNP) Fluorescence ~0.8 µM nih.govacs.org
5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide Fe³⁺ / Cu²⁺ Fluorescence / Colorimetric Not specified nih.gov
2-Picolinyl Hydrazide on MWCNTs Pb(II) Electrochemical 0.03 µM ijcce.ac.ir

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level, leading to materials with enhanced or novel functionalities. mdpi.com These materials have applications in catalysis, electronics, and photonics. The organic component, often a ligand, plays a crucial role in defining the structure and properties of the hybrid material.

Hydrazide and hydrazone derivatives are effective ligands for creating such hybrid materials. cdnsciencepub.combohrium.com They can coordinate with various metal ions, including lead(II), to form diverse structures ranging from discrete molecules to 1D and 2D coordination polymers. rsc.orgresearchgate.net For instance, pyridine-hydrazone ligands have been used in conjunction with lead bromide to create hybrid materials where the organic ligand's coordination mode dictates the final dimensionality of the metal-organic network. rsc.orgresearchgate.net

The this compound molecule, with its potential to act as a ligand through its hydrazide group, is a suitable candidate for designing new hybrid materials. The bromo and iodo substituents can participate in secondary interactions, such as halogen bonding, which can further direct the assembly of the hybrid structure and influence its final properties.

Future Research Directions and Emerging Opportunities

Development of Eco-Friendly and Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount goal in modern chemical synthesis. mdpi.com Future research should focus on developing environmentally benign methods for the synthesis of 4-Bromo-2-iodobenzohydrazide, moving away from traditional methods that may involve hazardous reagents and solvents.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce solvent usage for various heterocyclic compounds. mdpi.com Exploring microwave irradiation for the synthesis of this compound could offer a more energy-efficient and rapid production method compared to conventional heating. mdpi.com

Solvent-Free and Mechanochemical Methods: Research into solvent-free synthesis, such as neat grinding or liquid-assisted grinding (LAG), presents a promising avenue for reducing environmental impact. mdpi.com The synthesis of related acylhydrazones has been successfully attempted using these techniques, suggesting their potential applicability. mdpi.com

Use of Green Catalysts and Solvents: Investigating the use of biodegradable catalysts, such as citric acid, which has been used in the synthesis of other halobenzohydrazides, could provide a greener alternative. researchgate.net Furthermore, the use of water as a solvent, as demonstrated in the synthesis of 2-substituted benzothiazoles, should be explored. researchgate.net

Continuous Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical processes. chemrxiv.org Developing a continuous flow synthesis for this compound and its precursors could lead to a more sustainable and atom-economical manufacturing process. mdpi.comchemrxiv.org

The table below outlines potential green synthesis strategies for this compound.

Synthesis StrategyPotential AdvantagesRelevant Research Precedent
Microwave-Assisted SynthesisReduced reaction time, higher yields, lower energy consumption.Synthesis of various heterocyclic compounds. mdpi.com
Mechanochemical GrindingSolvent-free, reduced waste, high efficiency.Synthesis of other acylhydrazones. mdpi.com
Green CatalysisUse of non-toxic, biodegradable catalysts (e.g., citric acid).One-pot synthesis of N-aryl-5-haloisoindolin-1-ones from halobenzohydrazides. researchgate.net
Aqueous Media SynthesisEnvironmentally benign solvent, improved safety.Synthesis of 2-substituted benzothiazoles. researchgate.net
Continuous Flow ChemistryImproved safety, scalability, and efficiency.Synthesis of 1,2,4-triazole (B32235) derivatives. chemrxiv.org

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The hydrazide functional group in this compound is a versatile handle for a wide range of chemical modifications. Future research should focus on novel derivatization strategies to create a library of new compounds with potentially enhanced or entirely new functionalities.

Condensation Reactions: The condensation of the hydrazide with a variety of aldehydes and ketones is a well-established method to produce acylhydrazones. mdpi.com This can be expanded by using a wider range of carbonyl compounds, including those with additional functional groups or heterocyclic scaffolds, to explore new chemical space. mdpi.com

Introduction of Different Pharmacophores: Derivatization can be used to introduce specific pharmacophores known to interact with biological targets. For instance, incorporating moieties with known antimicrobial or anticancer activity could lead to the development of potent therapeutic agents. mdpi.com

Development of Novel Derivatizing Agents: The use of novel derivatizing agents, such as cyanoacetohydrazide, could lead to derivatives with improved properties, such as enhanced ionization efficiency for mass spectrometry analysis. mdpi.com This could also open up new reaction pathways and product classes.

Rapid Derivatization for Analytical Purposes: Developing rapid derivatization methods, potentially using reagents like diphenyl diazomethane, could facilitate the high-throughput screening and quantification of this compound and its metabolites in various matrices. nih.gov

The table below presents potential derivatization strategies and their expected outcomes.

Derivatization StrategyReagents/ConditionsPotential Outcome
Acylhydrazone FormationVarious substituted aldehydes/ketonesLibrary of derivatives for biological screening. mdpi.com
Introduction of Bioactive MoietiesCarbonyl compounds containing known pharmacophoresEnhanced or targeted biological activity. mdpi.com
Use of Novel Reagentse.g., CyanoacetohydrazideImproved analytical properties and novel compound classes. mdpi.com
Rapid Derivatizatione.g., Diphenyl diazomethaneHigh-throughput analysis and quantification. nih.gov

Integration into Advanced Catalytic Systems

The structural motifs within this compound suggest its potential use as a ligand or precursor in the development of advanced catalytic systems.

Ligand for Homogeneous Catalysis: The nitrogen and oxygen atoms of the hydrazide group, along with the halogen substituents, can act as coordination sites for metal centers. Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, such as cross-coupling reactions or oxidations. The electronic properties of the ligand could be fine-tuned by the bromo and iodo substituents.

Precursor for Heterogeneous Catalysts: The compound could be used as a precursor for the synthesis of well-defined, supported metal catalysts. For example, thermal decomposition of a metal complex of this compound on a solid support like silica (B1680970) or alumina (B75360) could yield highly dispersed metal nanoparticles with unique catalytic properties. mdpi.com

Organocatalysis: The hydrazide moiety itself can participate in hydrogen bonding and act as an organocatalyst. Research could explore the use of this compound and its derivatives as catalysts in reactions such as aldol (B89426) or Michael additions.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the chemical behavior and reaction mechanisms of this compound is crucial for its rational application. Advanced analytical and computational methods will be instrumental in this endeavor.

Multi-Spectroscopic Analysis: A combination of spectroscopic techniques, including advanced NMR (e.g., 2D-NMR), FT-IR, UV-Vis, and circular dichroism, can provide detailed insights into the compound's structure, conformation, and interactions with other molecules, such as biological macromolecules. elsevierpure.com For instance, these techniques can elucidate the binding mechanisms with proteins. elsevierpure.com

X-ray Crystallography: Single-crystal X-ray diffraction studies are invaluable for unambiguously determining the three-dimensional structure of this compound and its derivatives. researchgate.net This information is fundamental for understanding structure-activity relationships and for computational modeling.

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to:

Predict spectroscopic properties (NMR, IR spectra) to aid in experimental characterization.

Model reaction pathways and transition states to elucidate reaction mechanisms.

Perform molecular docking studies to predict binding modes and affinities with biological targets.

Calculate molecular properties such as electrostatic potential and frontier molecular orbitals to understand reactivity.

The table below summarizes the application of advanced techniques for mechanistic studies.

TechniqueApplicationExpected Insights
Advanced NMR (2D-NMR)Elucidation of complex structures and intermolecular interactions.Detailed conformational analysis and binding site identification.
X-ray CrystallographyDetermination of 3D molecular structure.Precise bond lengths, angles, and crystal packing information. researchgate.net
Computational Chemistry (DFT)Modeling of structures, reactions, and properties.Prediction of reactivity, reaction mechanisms, and spectroscopic data.
Multi-Spectroscopic StudiesInvestigation of interactions with biomolecules.Understanding of binding mechanisms and conformational changes upon binding. elsevierpure.com

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-iodobenzohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of 4-bromo-2-iodobenzoic acid derivatives with hydrazine. Acyl chlorides or methyl esters are common starting materials. For example, refluxing 4-bromo-2-iodobenzoyl chloride with hydrazine hydrate in ethanol under nitrogen can yield the hydrazide. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 hydrazine to acyl chloride) minimizes side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm hydrazide formation (N–H protons at δ ~9–10 ppm, carbonyl carbons at δ ~165–170 ppm).
  • IR spectroscopy : Stretching frequencies for C=O (~1650 cm1^{-1}) and N–H (~3200 cm1^{-1}) validate functional groups.
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., C7_7H6_6BrIN2_2O requires m/z 354.85).
  • Elemental analysis : Ensures purity (>95% C, H, N content) .

Q. How is this compound utilized in organic synthesis?

It serves as a precursor for Schiff bases and metal complexes. For example, condensation with aldehydes/ketones forms hydrazone ligands, which coordinate to metals like Cu(II) or Zn(II) for catalytic or antimicrobial studies. Reaction optimization (e.g., glacial acetic acid catalysis, 60°C, 4–6 hours) enhances yield .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction paired with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond-length discrepancies and confirms stereochemistry. For example, torsional angles in hydrazone derivatives can be refined using least-squares methods in SHELXL, while ORTEP generates publication-quality thermal ellipsoid diagrams . Disordered halogen atoms (Br/I) may require constraints during refinement to avoid overfitting .

Q. What role does this compound play in coordination chemistry?

As a polydentate ligand, it forms complexes with transition metals via N–H and carbonyl oxygen donors. For instance, Cu(II) complexes exhibit square-planar geometries, validated by UV-Vis (d-d transitions at ~600 nm) and magnetic susceptibility. Electrochemical studies (cyclic voltammetry) reveal redox-active behavior, useful in catalysis .

Q. How do computational methods explain the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) in crystal packing, aiding in cocrystal design .

Q. How should researchers address contradictory data in melting points or reactivity studies?

Cross-validate results using complementary methods:

  • DSC/TGA : Confirm melting points and thermal stability.
  • PXRD : Rule out polymorphic variations.
  • Reactivity assays : Control moisture/oxygen sensitivity (e.g., Schlenk techniques). Discrepancies in halogen reactivity (Br vs. I) may arise from steric effects, requiring mechanistic studies (e.g., Hammett plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.